Carminic acid
Overview
Description
Carminic acid is a naturally occurring red glucosidal hydroxyanthrapurin compound found in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce this compound as a deterrent to predators. The compound has a chemical formula of C₂₂H₂₀O₁₃ and a molar mass of 492.38 g/mol . This compound is widely used as a coloring agent in food, cosmetics, and textiles .
Mechanism of Action
Target of Action
Carminic acid is a red glucosidal hydroxyanthrapurin that occurs naturally in some scale insects, such as the cochineal, Armenian cochineal, and Polish cochineal . The insects produce the acid as a deterrent to predators . Therefore, the primary targets of this compound are the predators of these insects .
Mode of Action
This compound acts as a deterrent to predators by giving the insects a red appearance . The mode of action of this compound is therefore primarily defensive .
Biochemical Pathways
The biochemical pathway for the production of this compound involves a type III polyketide synthase forming a non-reduced linear octaketide, which is then folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system . The formed FKA is oxidized to flavokermesic acid and kermesic acid, catalyzed by endogenous monooxygenases . It is then further converted to this compound by the Dactylopius coccus C-glucosyltransferase DcUGT2 .
Pharmacokinetics
It is known that this compound is used as a dye in food and pharmaceutical products , suggesting that it is generally safe for consumption and can be absorbed and metabolized by the human body.
Result of Action
The primary result of the action of this compound is the red color it imparts to the insects that produce it, and to the food, textiles, and cosmetics that it is used to dye . This red color serves as a warning to predators in the case of the insects , and as an appealing color to humans in the case of dyed products .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the production of this compound by insects can be affected by the availability of their host plants, the prickly pear cactus . In addition, the color imparted by this compound can be affected by the pH of the environment . Specifically, this compound molecules behave as bidentate ligands, donating electrons to form a stable coordination complex, making carmine less prone to color changes and ensuring a consistent red color between pH 4-10 .
Biochemical Analysis
Biochemical Properties
Carminic acid is a polyketide secondary metabolite produced by the scale insect Dacylopius coccus . The chemical structure of this compound consists of a core anthraquinone structure linked to a glucose sugar unit . The structure of this compound was speculated to be either from type II polyketide or shikimate pathways .
Cellular Effects
This compound has been shown to enhance the antiviral activity of poly r(A-U) twelve-fold without increasing interferon induction, inactivating the vesicular stomatitis virus, or inducing host cell cytotoxicity
Molecular Mechanism
The formation of the tricyclic core of this compound is achieved via a two-step process wherein a plant type III polyketide synthase (PKS) forms a non-reduced linear octaketide, which subsequently is folded into the desired flavokermesic acid anthrone (FKA) structure by a cyclase and an aromatase from a bacterial type II PKS system .
Temporal Effects in Laboratory Settings
This compound can take on a range of colors depending on pH. This can cause significant color variations. For example, in acidic solutions, the molecule appears orange, whereas, in basic conditions, it appears violet . Such variations are not desirable, especially in commercial settings where consistency is key.
Metabolic Pathways
The biosynthetic mechanisms of formation of polyketides, via the successive condensation of acetyl-CoA and malonyl-CoA units catalyzed by polyketide synthases (PKSs), is well described in bacteria, fungi, and plants .
Transport and Distribution
It is known that this compound is commonly harvested from an American species of scale insects called Dactylopius coccus (or cochineals) .
Subcellular Localization
It is known that this compound is produced by scale insects as a deterrent to predators
Preparation Methods
Synthetic Routes and Reaction Conditions: Carminic acid was first synthesized in the laboratory by organic chemists in 1991 . The synthesis involves the formation of the anthraquinone core structure, followed by the attachment of a glucose sugar unit. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from cochineal insects. The insects are cultivated or harvested from wild populations, mainly for the wingless females which attach themselves to the prickly pear cactus . The insects are dried and ground into a powder, from which this compound is extracted using solvents . In recent years, researchers have also explored the genetic engineering of microbes, such as Aspergillus nidulans, to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Carminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require nucleophilic reagents and can occur under both acidic and basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
Carminic acid has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in the synthesis of various organic compounds.
Biology: this compound is employed in histological staining to visualize cellular structures.
Industry: this compound is widely used as a natural dye in food, cosmetics, and textiles
Comparison with Similar Compounds
- Flavokermesic acid
- Kermesic acid
- Laccaic acids
Carminic acid stands out for its stability, vibrant color, and versatility in various applications, making it a valuable compound in both scientific research and industry .
Properties
IUPAC Name |
3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQLVPJVXFOQEV-JNVSTXMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
Record name | CARMINIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022817 | |
Record name | Carminic acid | |
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Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS] | |
Record name | CARMINIC ACID | |
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Record name | COCHINEAL, CARMINIC ACID, CARMINES | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Carmine | |
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Record name | Carminic acid | |
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Record name | Cochineal | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C | |
Record name | CARMINIC ACID | |
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Record name | Carminic acid | |
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Mechanism of Action |
The food coloring carminic acid redox cycles to produce free radicals. These radicals, in the presence of trace amounts of iron salts, readily damage membrane lipid and degrade the carbohydrate deoxyribose. Damage to membrane lipid appears to involve mainly organic oxygen radicals such as alkoxy and peroxy radicals, whereas that to deoxyribose implicates the hydroxyl radical formed in a Fenton-type reaction. Antioxidants and iron chelators prevent such damage., The antitumor agent carminic acid did not bind to DNA but nicked it slowly, more rapidly when reduced in situ, & still more when prereduced at the quinone moiety. | |
Record name | Carminic acid | |
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Color/Form |
Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions | |
CAS No. |
1260-17-9, 1343-78-8, 1390-65-4 | |
Record name | CARMINIC ACID | |
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Record name | Carminic acid | |
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Record name | Carminic acid | |
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Record name | Cochineal | |
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Record name | 2-Anthracenecarboxylic acid, 7-.beta.-D-glucopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo- | |
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Record name | Carminic acid | |
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Record name | Carmine | |
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Record name | Carminic acid | |
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Record name | CARMINIC ACID | |
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Record name | Carminic acid | |
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Melting Point |
Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C | |
Record name | CARMINIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19959 | |
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Record name | Carminic acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/912 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural function of carminic acid in cochineal insects?
A1: this compound acts as a potent feeding deterrent against predators, particularly ants []. This suggests that it evolved as a chemical defense mechanism in cochineal insects. Interestingly, some predators, like the larvae of the pyralid moth (Laetilia coccidivora), can tolerate and even sequester this compound for their own defense [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C22H20O13, and its molecular weight is 492.39 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Various spectroscopic techniques are employed for this compound characterization, including:* UV-Vis spectrophotometry: This technique helps determine this compound concentration and assess its stability under different conditions [, , , ]. * Infrared (IR) spectroscopy: Provides information about the functional groups present in this compound, contributing to its structural elucidation [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Advanced NMR techniques, including 2D-INADEQUATE, provide detailed structural information about this compound and its derivatives [].* Mass Spectrometry (MS): Used in combination with techniques like Liquid Chromatography (LC) for separating and identifying this compound and related compounds in complex mixtures [].* Surface-Enhanced Raman Scattering (SERS): A highly sensitive technique used to detect trace amounts of this compound in complex biological samples like feathers [].
Q4: How does this compound behave in different pH conditions?
A5: this compound exhibits pH-dependent color changes [, , ]. In acidic conditions, it appears more orange-red, while in alkaline solutions, it shifts towards a purplish hue. This property makes it suitable for applications where pH-dependent color changes are desired.
Q5: What analytical methods are commonly used for the quantitative analysis of this compound?
A7: Several analytical methods are employed for this compound quantification:* High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying this compound in various matrices, often coupled with UV detection [, , , , ]. * Spectrophotometry: A simple and cost-effective method for quantifying this compound based on its absorbance at specific wavelengths [, , , ].* Capillary Electrophoresis (CE): A high-resolution separation technique that can be coupled with UV detection for sensitive this compound analysis [, ].
Q6: What are the advantages and limitations of using HPLC for this compound analysis?
A6:Advantages:* High sensitivity and selectivity: HPLC allows for the separation and quantification of this compound even in complex matrices.* Versatility: Can be coupled with various detectors, including UV, diode array (PDA), and mass spectrometry (MS), for improved identification and quantification.
Q7: What are some alternatives to this compound as a red colorant?
A7: Several natural and synthetic alternatives to this compound exist, each with its own set of properties and applications:
- Laccaic acid: A red dye derived from lac insects, similar in structure to this compound, but with lower tinctorial strength [, ].
Q8: How has the use of this compound evolved throughout history?
A10: this compound has a rich history, dating back centuries. It was used by ancient civilizations, including the Aztecs and Incas, as a textile dye and for artistic purposes []. With the arrival of Europeans in the Americas, cochineal became a valuable trade commodity, prized for its vibrant and colorfast properties []. Today, this compound remains an important natural colorant, widely used in the food, pharmaceutical, and cosmetic industries [, , ].
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